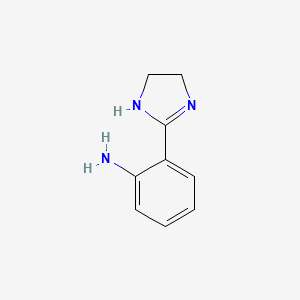

2-(4,5-dihydro-1H-imidazol-2-yl)aniline

描述

2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a heterocyclic compound featuring an aniline group linked to a 4,5-dihydroimidazole ring. This structure confers both aromatic and imidazoline characteristics, making it a versatile intermediate in organic synthesis and drug discovery. Key applications include its role in antimicrobial agents, enzyme inhibitors, and efflux pump inhibitors (EPIs) . The compound’s synthesis often involves coupling reactions with carboxylic acids or acid chlorides to form amide derivatives, as demonstrated in the preparation of terephthalamides and acrylamides . Its hydrochloride salt form (CAS: 61033-71-4) is commercially available and used in pharmaceutical research due to improved solubility .

属性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKYFNPSYFWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .

化学反应分析

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common for imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .

科学研究应用

2-(4,5-dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: Imidazole derivatives are used in the production of dyes, pigments, and other functional materials.

作用机制

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . The exact mechanism of action can vary, but it often involves binding to specific sites on enzymes or receptors, thereby modulating their activity .

相似化合物的比较

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Hydrochloride salt of the para-substituted analog.

- Molecular Formula : C₉H₁₁N₃·HCl .

- Properties : Enhanced solubility compared to the free base, critical for biological assays.

- Applications : Used as a building block in synthesizing antimicrobial agents (e.g., SKI-356313, IC₅₀ = 2.54 μM against M. tuberculosis) .

- Key Difference : The para-substitution pattern influences electronic distribution and target binding compared to the ortho-substituted parent compound.

2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline

- Structure : Ortho-substituted aniline with methyl groups on the imidazole ring (CAS: 29528-26-5).

- Molecular Formula : C₁₁H₁₃N₃ .

- Properties : Increased steric hindrance from methyl groups reduces rotational freedom and may alter pharmacokinetics.

- Applications: Limited biological data, but structural analogs are explored in materials science and catalysis.

- Key Difference : Methyl substituents enhance lipophilicity (logP ~2.8) compared to the unsubstituted parent compound (logP ~1.5) .

4-(5,7-Dichloro-1H-Benzimidazol-2-yl)aniline

- Structure : Benzimidazole core with chloro substituents and para-aniline group.

- Molecular Formula : C₁₃H₉Cl₂N₃ .

- Properties : Chlorine atoms increase electrophilicity, enhancing binding to enzyme active sites.

- Applications : Used in enzyme inhibitors (e.g., kinase and protease inhibitors) due to strong halogen bonding .

- Key Difference : The benzimidazole core broadens π-π stacking interactions, unlike the dihydroimidazole ring in the parent compound.

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Monohydrochloride

- Structure : Meta-substituted analog (CAS: 53104-89-5).

- Molecular Formula : C₉H₁₂ClN₃ .

- Applications : Intermediate in synthesizing fluorescent dyes and metal-chelating agents .

Comparative Data Table

Structural and Functional Insights

- Lipophilicity : Parent compound (logP ~1.5) is less lipophilic than methyl-substituted analogs (logP ~2.8), affecting membrane permeability .

- Antimicrobial Activity : SKI-356313, derived from 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, shows bactericidal effects against M. tuberculosis and Gram-positive pathogens, while benzimidazole derivatives lack such specificity .

- Synthetic Utility : The parent compound’s free amine group facilitates amide bond formation, enabling diverse derivatization in drug discovery pipelines .

生物活性

2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of an imidazole ring, which contributes to its pharmacological properties. The compound can be synthesized through various methods, often involving the reaction of imidazoline derivatives with anilines.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as antitumor agents. A notable investigation focused on its metal complexes, specifically a copper(II) complex derived from the compound. This complex demonstrated promising results against the HeLa cell line, with an IC50 value of 2.13 μM, indicating effective cytotoxicity without significant toxicity to normal fibroblast cells (IC50 = 135.30 μM) .

Cardiovascular Effects

The compound has also been evaluated for its cardiovascular effects. A study investigated various derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their affinity towards imidazoline binding sites and adrenergic receptors. The most active compounds showed significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential antihypertensive properties .

The mechanism underlying the biological activity of this compound is linked to its interaction with specific receptors:

- Imidazoline Binding Sites (IBS) : The compound exhibits high affinity for IBS I(1) and I(2), which are implicated in regulating blood pressure.

- Adrenergic Receptors : It also interacts with alpha(1) and alpha(2) adrenergic receptors, contributing to its cardiovascular effects .

Data Summary

Case Studies

- Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of the copper complex of this compound on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells.

- Hypertension Model : In a rat model of hypertension, treatment with derivatives of this compound resulted in a dose-dependent decrease in MAP, supporting its potential as an antihypertensive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。